molecular formula C10H13NO5S B2713735 4-[(2-Methoxyethyl)sulfamoyl]benzoic acid CAS No. 716358-47-3

4-[(2-Methoxyethyl)sulfamoyl]benzoic acid

Cat. No.: B2713735
CAS No.: 716358-47-3
M. Wt: 259.28
InChI Key: AANXAESNLDUYRC-UHFFFAOYSA-N
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Description

“4-[(2-Methoxyethyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C10H13NO5S . It has a molecular weight of 289.31 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO5S/c1-16-7-6-11-17(14,15)9-4-2-8(3-5-9)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Sulfamoyl benzoic acid derivatives are pivotal in medicinal chemistry, especially in the development of diuretics and carbonic anhydrase inhibitors (CAIs). For example, sulfonamide CA inhibitors, a class to which sulfamoyl benzoic acid derivatives belong, are used in treating conditions like obesity, cancer, epilepsy, and hypertension. Their efficacy is attributed to the inhibition of specific carbonic anhydrase isoforms present in kidneys and blood vessels, elucidating both their blood pressure lowering effects and organ-protective activities (Carta & Supuran, 2013).

Environmental Science

In environmental science, sulfamoyl benzoic acid derivatives are noted for their role in the degradation processes of pharmaceutical pollutants. Specifically, studies on sulfamethoxazole, which shares functional groups with sulfamoyl benzoic acid derivatives, highlight the significance of understanding transformation reactions and removal technologies for persistent organic pollutants in aquatic environments. This understanding aids in developing cleaner, more sustainable technologies for water treatment (Prasannamedha & Kumar, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-(2-methoxyethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-16-7-6-11-17(14,15)9-4-2-8(3-5-9)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANXAESNLDUYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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